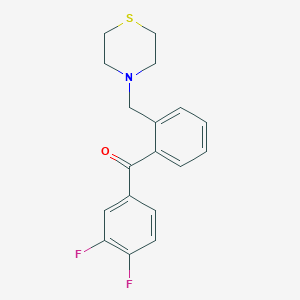

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone

描述

属性

IUPAC Name |

(3,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGMGBTULVXGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643844 | |

| Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-44-0 | |

| Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- 2,4-Difluorobenzophenone (or positional isomers such as 3,4-difluorobenzophenone depending on the target substitution)

- Thiomorpholine : a sulfur-containing heterocyclic amine used for nucleophilic substitution to introduce the thiomorpholinomethyl group.

Synthetic Route

The principal synthetic strategy involves a nucleophilic substitution reaction where thiomorpholine reacts with a difluorobenzophenone derivative, typically under controlled conditions to ensure regioselectivity and yield.

$$

\text{Difluorobenzophenone} + \text{Thiomorpholine} \xrightarrow{\text{Base, solvent, catalyst}} \text{this compound}

$$

Detailed Procedure

Step 1: Activation of Benzophenone

- The benzophenone derivative (e.g., 2,4-difluorobenzophenone) is dissolved in a suitable solvent such as toluene or an aprotic polar solvent.

- The reaction mixture is often cooled or maintained at moderate temperature (e.g., 45–70 °C) to control reaction kinetics.

Step 2: Nucleophilic Substitution

- Thiomorpholine is added dropwise to the reaction mixture, sometimes in the presence of a base or catalyst (e.g., Lewis acids like AlCl3 or mild bases) to facilitate nucleophilic attack.

- The molar ratio of thiomorpholine to benzophenone is controlled (typically 1:1 or 2:1) to optimize substitution efficiency.

- The reaction is maintained for several hours (commonly 8 hours) under stirring to ensure completion.

Step 3: Workup and Purification

- After the reaction, the mixture is washed with saturated sodium chloride solution and distilled water to remove inorganic residues.

- The organic layer is dried over anhydrous magnesium sulfate.

- Solvent removal is performed under reduced pressure.

- The crude product is purified by column chromatography using solvent systems such as ethyl acetate and petroleum ether or recrystallization to achieve high purity (typically >99% by HPLC).

Yield and Purity Data

| Compound | Yield (%) | Melting Point (°C) | Purity by HPLC (%) |

|---|---|---|---|

| This compound | 55–60 | 46–48 (literature) | ≥ 99.5 |

Note: Yield and melting point values are consistent with analogous benzophenone derivatives prepared via similar methods.

Alternative Synthetic Approaches

Decarboxylation Coupling and Catalytic Hydrogenation (Precursor Synthesis)

Some synthetic routes involve the preparation of fluoro-substituted aminobiphenyl intermediates via:

- Decarboxylation coupling of o-nitrobenzoic acid salts with halobenzenes using palladium or copper catalysts at elevated temperatures (80–240 °C).

- Catalytic hydrogenation of nitro intermediates to amines under pressure (0.2–2 MPa), followed by further functionalization to introduce the thiomorpholinomethyl group.

This multi-step approach allows for precise substitution patterns and high yields (up to 92% for intermediates), which are then converted to the final benzophenone derivative.

Nucleophilic Substitution with Morpholine Analogues

Analogous compounds such as 3,4-difluoro-2-morpholinomethyl benzophenone are synthesized similarly by replacing thiomorpholine with morpholine, demonstrating the versatility of the nucleophilic substitution strategy.

Research Findings and Reaction Analysis

Reaction Efficiency: The nucleophilic substitution proceeds efficiently under mild conditions, with yields around 55–60%. The reaction is sensitive to temperature and solvent choice, which affect regioselectivity and side reactions.

Purification: Column chromatography using a mixture of ethyl acetate and petroleum ether (20:1 ratio) is effective for isolating the pure compound with >99.5% purity as confirmed by HPLC.

Chemical Stability: The compound is stable under standard laboratory conditions but can undergo oxidation or reduction reactions under specific reagents, which is relevant for further functionalization or degradation studies.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Materials | 2,4-Difluorobenzophenone, Thiomorpholine | High purity reagents required |

| Reaction Type | Nucleophilic substitution | Controlled temperature (45–70 °C), inert atmosphere |

| Catalyst/Base | Optional Lewis acid or base | AlCl3 or mild bases to enhance nucleophilicity |

| Solvent | Toluene, ethyl acetate, or aprotic polar solvents | Solvent choice affects reaction rate and selectivity |

| Reaction Time | 8 hours or until completion | Monitored by TLC or HPLC |

| Workup | Wash with saturated NaCl, water; dry over MgSO4 | Removes inorganic impurities |

| Purification | Column chromatography or recrystallization | Solvent system: ethyl acetate/petroleum ether (20:1) |

| Yield | 55–60% | Consistent with literature values |

| Purity | ≥ 99.5% (HPLC) | High purity suitable for research or industrial use |

化学反应分析

Types of Reactions

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

科学研究应用

Medicinal Chemistry

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone has shown promising results in medicinal chemistry, particularly in anticancer research. Studies have indicated that derivatives of benzophenone exhibit cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 0.126 |

| SMMC-7721 (Liver Cancer) | 0.071 |

| K562 (Leukemia) | 0.164 |

These findings suggest that this compound may serve as a potential lead for developing new anticancer therapies, with selectivity towards malignant cells while sparing healthy tissues .

Antioxidant Activity

Research indicates that compounds similar to this compound possess antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related diseases .

Photoprotective Effects

Benzophenones are known for their ability to absorb ultraviolet (UV) radiation, making them valuable in photoprotective applications such as sunscreens and cosmetics. While specific studies on the photoprotective efficacy of this compound are still emerging, its structural features suggest potential effectiveness in UV absorption .

Cytotoxicity Assessment

In vitro studies have demonstrated that certain benzophenone derivatives induce cell death in cancer cell lines without significant toxicity to non-cancerous cells. For example, compounds similar to this compound have shown high selectivity towards cancer cells while sparing healthy tissues .

Antioxidant Testing

The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging assay. Results indicated that fluorinated derivatives exhibited enhanced antioxidant activity compared to their non-fluorinated counterparts, suggesting that the presence of difluorine may enhance the antioxidant properties of this compound .

作用机制

The mechanism of action of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally related to several benzophenone derivatives with variations in halogenation, substituent groups, or heterocyclic moieties. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Insights from Structural Variations:

Halogen Effects: Fluorine vs. Chlorine: Fluorine’s small size and electronegativity improve metabolic stability compared to chlorine, which increases steric hindrance and may reduce reactivity . Positional Differences: 3,4-Difluoro substitution (meta/para) optimizes electronic effects for photoinitiation, as seen in benzophenone derivatives used in UV-driven crosslinking .

Heterocyclic Moieties: Thiomorpholine vs. Piperazine: Thiomorpholine’s sulfur atom enhances lipophilicity (logP ~3.2 estimated) compared to piperazine derivatives, which are more polar due to additional nitrogen . Thiomorpholine vs.

Substituent Impact on Applications: Photoinitiation: Fluorinated benzophenones absorb at higher wavelengths (300–350 nm) than non-fluorinated analogs, enabling UV-A activation . Biological Activity: Thiomorpholine derivatives are explored in drug discovery for their improved membrane permeability, as seen in kinase inhibitors .

生物活性

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone is a synthetic compound with potential applications in biological research and medicine. Its unique structure, featuring both fluorine atoms and a thiomorpholinomethyl group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.

- Chemical Formula : C18H17F2NOS

- Molecular Weight : 343.39 g/mol

- CAS Number : 898782-44-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiomorpholine moiety can facilitate binding to proteins, potentially influencing enzyme kinetics and protein-ligand interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those interacting with sulfur-containing compounds.

- Protein-Ligand Binding : It can serve as a probe in studies focusing on protein interactions, offering insights into the binding affinities and specificities of various ligands.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific mitotic kinesins, such as Eg5, which are crucial for cell division .

- Enzyme Interactions : It has been utilized in assays to explore enzyme inhibition mechanisms, particularly those involving proteolytic enzymes .

- Photochemical Properties : The benzophenone core allows for photochemical reactions that could be exploited in drug delivery systems or photodynamic therapy.

Case Studies

- Antitumor Efficacy :

- Enzyme Inhibition Studies :

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Thiomorpholinomethyl benzophenone | Thiomorpholine group | Enzyme inhibitor |

| 4-Bromo-2-fluoro-2'-thiomorpholinomethyl benzophenone | Bromine and fluorine substitutions | Antitumor activity |

| Benzophenone | Parent compound without modifications | Limited biological activity |

Research Findings

Recent studies highlight the potential of this compound in drug discovery:

- In Vivo Studies : Animal models have shown promising results in tumor stasis when treated with this compound, indicating its potential as a therapeutic agent .

- Pharmacokinetics : The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for further development in clinical settings .

常见问题

Q. Table 1: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | THF (anhydrous) |

| Catalyst | NaH (60% dispersion) |

| Reaction Temperature | 0–25°C (controlled) |

| Yield (Typical) | 60–75% (based on analogous syntheses) |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 19F/1H NMR : Resolve fluorine substitution patterns and confirm thiomorpholine coupling. For 3,4-difluoro regions, δ ~ -110 to -120 ppm (19F) is expected .

- HPLC-MS : Use reverse-phase HPLC with ESI-MS to detect impurities (e.g., unreacted thiomorpholine) and confirm molecular ion peaks (theoretical [M+H]+: ~370.1 Da).

- Elemental Analysis : Validate stoichiometry (C, H, N, S) to ±0.3% deviation .

Advanced Research Questions

Q. How can contradictory literature data on fluorinated benzophenone reactivity be reconciled?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., solvent polarity, temperature). For example, fluorination at the 3,4-positions increases electrophilicity compared to 4,4'-difluoro analogs, altering nucleophilic attack kinetics .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare charge distribution in 3,4-difluoro vs. 4,4'-difluoro isomers. This clarifies regioselectivity discrepancies in reported reactions .

- Purity Checks : Confirm starting material purity via GC (>97%) to rule out side-product interference .

Q. What strategies optimize the stability of this compound during derivatization?

- Methodological Answer :

- pH Control : Avoid strong acids/bases to prevent thiomorpholine ring opening. Use buffered conditions (pH 6–8) for acylation or alkylation .

- Inert Atmosphere : Conduct reactions under N2/Ar to suppress oxidation of the sulfur atom in thiomorpholine .

- Stabilizers : Add 1–2% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated degradation.

Q. How do fluorine substituents influence the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine at 3,4-positions enhances benzophenone’s electrophilicity, potentially improving binding to ATP pockets in kinases. Compare IC50 values with non-fluorinated analogs .

- Docking Studies : Use AutoDock Vina to model interactions. Fluorine’s van der Waals radius (~1.47 Å) may fill hydrophobic pockets more effectively than hydrogen .

- SAR Analysis : Synthesize analogs with mono-fluoro or trifluoro substitutions to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for fluorinated benzophenones?

- Methodological Answer :

- Calibration : Verify instrumentation (e.g., DSC, capillary method) using reference standards (e.g., 4,4'-difluorobenzophenone, mp 106–109°C ).

- Sample Prep : Ensure crystalline homogeneity via recrystallization (ethanol/water) and drying (vacuum, 40°C).

- Literature Review : Cross-reference with authoritative databases (PubChem, ECHA) to identify outliers .

Safety and Handling

Q. What precautions are essential when handling thiomorpholine-containing compounds?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H2S during degradation).

- PPE : Wear nitrile gloves and goggles; thiomorpholine derivatives may cause skin/eye irritation .

- Waste Disposal : Neutralize acidic/basic residues before disposal per ECHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。